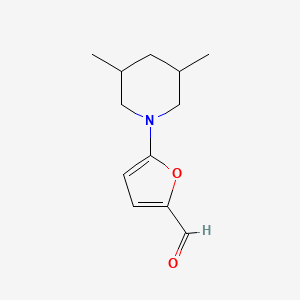![molecular formula C7H11N3S B13159288 3-[(Pyrimidin-2-yl)amino]propane-1-thiol](/img/structure/B13159288.png)
3-[(Pyrimidin-2-yl)amino]propane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Pyrimidin-2-yl)amino]propane-1-thiol is a compound with the molecular formula C7H11N3S and a molecular weight of 169.25 g/mol . This compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The presence of the thiol group (-SH) and the amino group (-NH-) attached to the propane chain makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyrimidin-2-yl)amino]propane-1-thiol typically involves the reaction of pyrimidine derivatives with appropriate thiol and amine reagents. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with 3-aminopropane-1-thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Pyrimidin-2-yl)amino]propane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines or thiols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(Pyrimidin-2-yl)amino]propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(Pyrimidin-2-yl)amino]propane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The pyrimidine ring can interact with nucleic acids or enzymes, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another pyrimidine derivative with similar structural features.
3-(Pyridin-2-yl)propan-1-ol: Contains a pyridine ring and a hydroxyl group, similar to the thiol group in 3-[(Pyrimidin-2-yl)amino]propane-1-thiol.
Uniqueness
This compound is unique due to the presence of both the thiol and amino groups, which provide it with distinct reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C7H11N3S |
|---|---|
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
3-(pyrimidin-2-ylamino)propane-1-thiol |
InChI |
InChI=1S/C7H11N3S/c11-6-2-5-10-7-8-3-1-4-9-7/h1,3-4,11H,2,5-6H2,(H,8,9,10) |
Clave InChI |
ZHKFYGOHFHQWSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)NCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


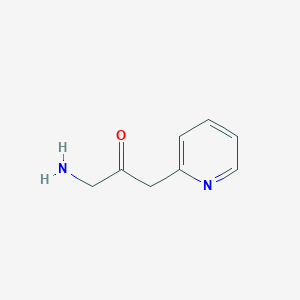
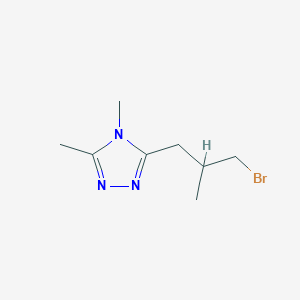
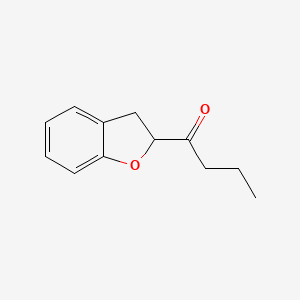
![1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol](/img/structure/B13159228.png)

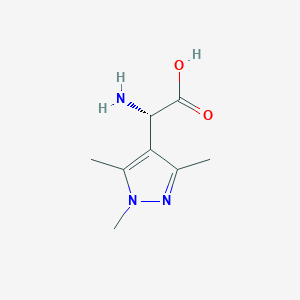
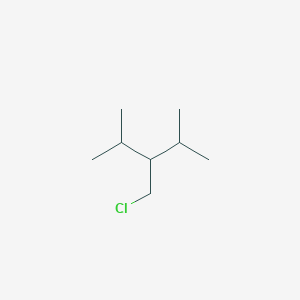

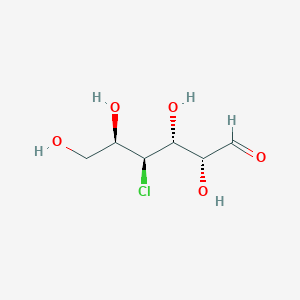
![5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13159258.png)

